3-Iodothyronamine hydrochloride

説明

Discovery and Structural Relationship to Thyroid Hormones

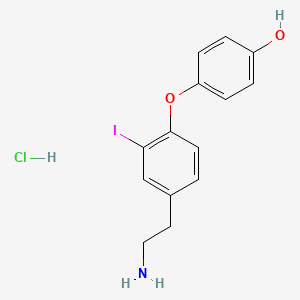

The discovery of 3-iodothyronamine (T1AM) in 2004 marked a paradigm shift in understanding thyroid hormone metabolism. Researchers identified T1AM as a decarboxylated and deiodinated derivative of thyroxine (T4) with a carbon skeleton identical to T4 but containing only one iodine atom at the 3′ position. The structural relationship between T1AM and thyroid hormones is illustrated below:

| Parameter | Thyroxine (T4) | Triiodothyronine (T3) | 3-Iodothyronamine (T1AM) |

|---|---|---|---|

| Molecular Formula | C15H11I4NO4 | C15H12I3NO4 | C14H14INO2·HCl |

| Molecular Weight | 776.87 g/mol | 650.97 g/mol | 391.63 g/mol |

| Iodine Atoms | 4 | 3 | 1 |

| Carboxylic Acid Group | Present | Present | Absent (Decarboxylated) |

This structural modification enables T1AM to bypass nuclear thyroid hormone receptors while interacting with alternative signaling pathways. The hydrochloride salt form enhances solubility and stability for experimental applications.

Endogenous Production and Physiological Significance

Endogenous T1AM production occurs through sequential modifications of thyroid hormone precursors, with two proposed biosynthetic pathways:

Thyroidal Pathway :

Intrathyroidal conversion of T4 via sodium-iodide symporter (NIS)-dependent mechanisms involving thyroperoxidase. This pathway remains controversial due to evidence of extrathyroidal synthesis in athyreotic patients.Extrathyroidal Pathway :

The physiological significance of T1AM is underscored by its nanomolar circulating concentrations (0.1-10 nM) and tissue-specific distribution patterns. Key physiological roles include:

- Thermoregulation : Induction of rapid hypothermia through TAAR1-mediated mechanisms

- Cardiac Modulation : Negative inotropic and chronotropic effects independent of β-adrenergic signaling

- Metabolic Regulation : Promotion of lipid oxidation and gluconeogenesis via AMPK pathway activation

- Neuroprotection : Modulation of dopamine release and protection against excitotoxic neuronal damage

Key Chemical Modifications: Decarboxylation and Deiodination Pathways

The transformation of thyroid hormones into T1AM involves precise enzymatic modifications:

Decarboxylation Mechanism :

Ornithine decarboxylase (ODC) catalyzes the removal of the α-carboxylic group from iodothyronines. In vitro studies demonstrate ODC-mediated conversion rates:

| Substrate | Product | Conversion Efficiency (%) |

|---|---|---|

| T4 | Thyroxamine | 12.4 ± 1.8 |

| 3,5-T2 | 3,5-T2AM | 28.7 ± 3.2 |

Data from intestinal tissue models show ODC activity is pH-dependent (optimal pH 7.4) and inhibited by α-difluoromethylornithine (DFMO).

Deiodination Cascade :

Sequential iodine removal by selenocysteine-containing deiodinases:

- DIO1 : Initiates outer-ring deiodination of T4 → 3,5-T2 (Km = 2.1 μM)

- DIO3 : Completes inner-ring deiodination of 3,5-T2AM → T1AM (Vmax = 4.8 pmol/min/mg protein)

The chemical stability of T1AM is enhanced by:

特性

IUPAC Name |

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKVVMXTPQCCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675978 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-64-6, 712349-95-6 | |

| Record name | 4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodothyronamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Radiochemical Synthesis via Iodination of Stannyl Precursors

A foundational method for T1AM synthesis involves iodination of stannyl precursors. As demonstrated by Miyakawa and Scanlan (2006), [¹²⁵I]-T1AM is synthesized by reacting tert-butyl-4-(4′-methoxymethoxy)phenoxy-3-(trimethylstannyl) phenethyl carbamate with sodium iodide ([¹²⁵I]) in the presence of chloramine-T and hydrochloric acid. The reaction proceeds in ethanol at room temperature for 30 minutes, followed by ether extraction and MgSO₄-mediated purification. While this method yields radiolabeled T1AM, the hydrochloride salt forms in situ upon acidification with HCl.

Key Steps:

-

Iodination: Chloramine-T oxidizes iodide to iodonium ions, facilitating electrophilic aromatic substitution on the stannyl precursor.

-

Acidification: Addition of HCl protonates the amine group, forming T1AM·HCl.

-

Purification: Ether extraction removes unreacted precursors, while MgSO₄ absorbs residual moisture.

Fluorescent Derivatization and Conjugation

A novel approach by Liu et al. (2019) conjugates T1AM with tetramethylrhodamine-6-isothiocyanate (6-TRITC) to produce fluorescently labeled T1AM (FL-T1AM). Though primarily used for cellular tracking, this method highlights the reactivity of T1AM’s primary amine group. The hydrochloride salt is generated during purification by dissolving the crude product in methanol and precipitating with HCl.

Reaction Conditions:

-

Solvent System: Hexanes/isopropyl alcohol (2:1) for flash chromatography.

-

Acidification: Methanol-HCl mixture precipitates FL-T1AM·HCl.

Challenges in De Novo Synthesis from Thyroid Hormones

Decarboxylation and Deiodination of T₄/T₃

Endogenous T1AM is hypothesized to derive from thyroxine (T₄) or triiodothyronine (T₃) via sequential deiodination and decarboxylation. However, synthetic replication remains elusive. Hackenmueller et al. (2012) administered deuterated T₄ to hypothyroid mice but detected no labeled T1AM, suggesting extrathyroidal biosynthesis requires undiscovered enzymatic pathways.

Proposed Pathway:

-

Deiodination: T₄ → T₃ → T₂ via deiodinases (Dio1/Dio2).

-

Decarboxylation: T₂ → T₂AM via ornithine decarboxylase (ODC).

Synthetic Limitations:

Optimization of Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

T1AM’s primary amine (pKₐ ~10.5) is protonated under acidic conditions, enabling hydrochloride salt formation. A standardized protocol involves:

-

Dissolving T1AM freebase in anhydrous ethyl acetate.

-

Adding 3M HCl in ethyl acetate dropwise until pH ≤4.

Purity Analysis:

-

HPLC: Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

化学反応の分析

反応の種類: 3-ヨードチロアミン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、その生物学的活性と、さまざまな分子標的との相互作用にとって重要です .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が使用されます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなヨウ素化誘導体や脱ヨウ素化代謝産物が含まれ、これらは異なる生物学的活性を持ちます .

4. 科学研究への応用

3-ヨードチロアミン塩酸塩は、科学研究において幅広い用途があります:

化学: 甲状腺ホルモンとその誘導体の代謝経路を研究するために使用されます。

生物学: この化合物は、代謝調節、エネルギー恒常性、熱発生に関する研究に用いられています。

医学: 代謝性疾患、肥満、神経変性疾患の治療における可能性のある治療的用途があります。

科学的研究の応用

3-Iodothyronamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used to study the metabolic pathways of thyroid hormones and their derivatives.

Biology: The compound is employed in research on metabolic regulation, energy homeostasis, and thermogenesis.

Medicine: It has potential therapeutic applications in treating metabolic disorders, obesity, and neurodegenerative diseases.

Industry: The compound is used in the development of new pharmacological agents and diagnostic tools.

作用機序

3-ヨードチロアミン塩酸塩は、トレースアミン関連受容体1(TAAR1)を活性化することによって効果を発揮します。この活性化は、環状アデノシン一リン酸(cAMP)の産生につながり、その結果、体温、心拍出量、代謝率などのさまざまな生理学的プロセスが調節されます。 この化合物は、α2Aアドレナリン受容体などの他の受容体とも相互作用し、神経伝達物質の輸送を調節します .

類似化合物:

3,5,3’-トリヨードチロニン(T3): 異なる生物学的効果を持つ甲状腺ホルモンです。

チロキシン(T4): 3-ヨードチロアミンが由来する親ホルモンです。

3-ヨードチロ酢酸: 3-ヨードチロアミンの代謝産物であり、異なる生物学的活性を持ちます.

独自性: 3-ヨードチロアミン塩酸塩は、甲状腺ホルモンとは大きく異なる効果を発揮できるという点でユニークです。 それは代謝経路を調節し、グルコース分解よりも脂質利用を促進し、治療的用途において大きな可能性を秘めています .

類似化合物との比較

Thyronamine (T0AM)

3,5-Diiodothyronine (3,5-T2)

- Structure : Retains two iodine atoms (3' and 5' positions) and a carboxyl group, unlike 3-T1AM .

- Receptors : Acts independently of TAAR1, likely via mitochondrial pathways .

- Function : Enhances metabolic rate and mitochondrial respiration but lacks 3-T1AM’s rapid effects on insulin secretion .

Metabolic Derivatives

3-Iodothyroacetic Acid (TA1)

Triiodothyroacetic Acid (Triac)

- Structure : Synthetic T3 analog with a carboxyl group .

- Receptors : Binds TH receptors (TRα/β) with high affinity, unlike 3-T1AM .

- Function: Mimics T3 in regulating gene transcription but lacks 3-T1AM’s rapid, non-genomic actions .

Functional Comparisons

Divergent Signaling Pathways

- 3-T1AM vs.

- 3-T1AM vs. 3,5-T2 : While both regulate metabolism, 3-T1AM induces rapid hypothermia, whereas 3,5-T2 enhances mitochondrial efficiency without affecting body temperature .

- 3-T1AM vs. TA1 : 3-T1AM’s metabolic effects are transient and receptor-mediated, whereas TA1 accumulates under hyperglycemia, promoting oxidative stress .

Research Implications and Gaps

- Therapeutic Potential: 3-T1AM’s rapid metabolic effects make it a candidate for treating obesity and diabetes, but its pro-diabetic metabolite (TA1) poses challenges .

- Contradictions : Evidence conflicts on whether 3-T1AM’s actions are entirely independent of classical TH pathways .

- Unresolved Questions : Tissue-specific concentrations, degradation kinetics, and interactions with other amine oxidases require further study .

生物活性

3-Iodothyronamine (T1AM) is a biologically active compound derived from thyroid hormones, specifically from the metabolism of thyroxine (T4). It has garnered attention for its diverse physiological roles, particularly in metabolic regulation and neuroprotection. This article delves into the biological activity of 3-Iodothyronamine Hydrochloride, supported by research findings, data tables, and case studies.

Biosynthesis and Metabolism

3-Iodothyronamine is synthesized through the decarboxylation of T4, primarily in the intestinal tissue. The enzyme ornithine decarboxylase (ODC) plays a crucial role in this process, facilitating the conversion of T4 to T1AM through a series of enzymatic reactions. Studies have demonstrated that this biosynthesis pathway is influenced by various factors, including antithyroid treatments like methimazole .

T1AM acts primarily through the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that mediates several physiological responses. Unlike traditional thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead influences metabolic processes at the cellular level. Its effects include modulation of energy metabolism, thermoregulation, and neuroprotective actions .

Metabolic Regulation

Research indicates that T1AM significantly alters metabolic pathways in experimental models. Upon administration, it induces hypothermia and shifts energy utilization from carbohydrates to lipids. This effect is characterized by increased lipid mobilization and protein breakdown over time . The following table summarizes key metabolic effects observed in studies:

Neuroprotection

T1AM has shown potential neuroprotective effects, particularly in models of spinal cord injury (SCI). In a study involving rats, T1AM administration resulted in reduced apoptosis and improved functional recovery post-injury. The following data illustrates the behavioral outcomes measured using the Basso-Beattie-Bresnahan (BBB) scale:

| Group | Day 3 BBB Score | Day 5 BBB Score | Day 7 BBB Score |

|---|---|---|---|

| Control | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

| T1AM | 3.3 ± 0.5 | 5.3 ± 0.5 | 7.5 ± 0.5 |

| T1AM + EPPTB | 1.5 ± 0.5 | 3.5 ± 0.5 | 4.5 ± 0.5 |

The results indicate a significant improvement in locomotor function in the T1AM group compared to controls (all values <0.05) .

Case Studies and Clinical Relevance

In clinical settings, T1AM has been detected in human blood, suggesting its relevance as a biomarker for thyroid hormone metabolism and potential therapeutic target for metabolic disorders . Its pharmacological profile indicates promise for treating conditions such as obesity and neurodegenerative diseases due to its ability to modulate energy expenditure and provide neuroprotection.

Q & A

Q. How should researchers design studies to evaluate 3-T1AM HCl’s cross-species receptor specificity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。